Indole-d7
Description
The exact mass of the compound Indole-d7 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Indole-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-d7 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterioindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D/hD | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-HOSXNMPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73509-20-3 | |
| Record name | Indole-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Procurement and Application of High-Purity Indole-d7 for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of high-purity Indole-d7, a critical tool for researchers, scientists, and drug development professionals. From sourcing and qualification of commercial suppliers to detailed analytical protocols for quality control and application, this document offers field-proven insights to ensure the integrity and accuracy of your experimental results.
Introduction: The Role of Indole-d7 in Modern Analytical Science
Indole and its derivatives are ubiquitous in biological systems and form the backbone of numerous pharmaceuticals.[1] The precise and accurate quantification of these compounds in complex matrices is a common challenge in drug metabolism, pharmacokinetics (DMPK), metabolomics, and environmental analysis. High-purity, deuterated Indole-d7 (Perdeuterated indole) serves as an ideal internal standard for mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, indole, while its increased mass allows for clear differentiation in a mass spectrometer. The incorporation of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, as it effectively corrects for variability in sample preparation, chromatographic separation, and ionization efficiency.[2][3]
Sourcing High-Purity Indole-d7: A Comparative Landscape of Commercial Suppliers
The selection of a reliable supplier for high-purity Indole-d7 is a critical first step in any quantitative study. The primary considerations for supplier qualification should be the certified isotopic purity, chemical purity, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA). A minimum isotopic enrichment of 98% is recommended to minimize background interference and ensure clear mass separation during analysis.[2]
Below is a comparative table of prominent commercial suppliers of high-purity Indole-d7:
| Supplier | Product Name | CAS Number | Stated Isotopic Purity | Chemical Purity (Assay) | Available Formats |
| Sigma-Aldrich (Merck) | Indole-d7 | 73509-20-3 | 98 atom % D | 98% (CP) | Solid |
| ResolveMass Laboratories Inc. | Indole-d7 | 73509-20-3 | ≥98 atom % D | Not explicitly stated | Not specified |
| Toronto Research Chemicals | Indole-d7 | 73509-20-3 | Not explicitly stated | Not explicitly stated | Solid (5mg, 10mg, 50mg) |
| MedChemExpress | Indole-d7 | 73509-20-3 | Not explicitly stated | Not explicitly stated | Solid (Powder) |
| A Chemtek | Indole-d7 Solution in Methanol | 73509-20-3 | Not explicitly stated | Not explicitly stated | Solution (100µg/mL) |
A recommended workflow for supplier qualification is illustrated in the diagram below. This process emphasizes the importance of verifying supplier claims through in-house analytical testing before widespread use in critical assays.
Caption: Supplier Qualification Workflow for Indole-d7.
In-House Quality Control: Verifying the Purity of Indole-d7
Upon receipt of Indole-d7, it is imperative to perform in-house quality control to verify the specifications stated on the Certificate of Analysis. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Isotopic and Chemical Purity Verification by NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic enrichment and chemical purity of deuterated compounds. Both ¹H NMR and ¹³C NMR can be employed.
Experimental Protocol: ¹H NMR for Isotopic Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of Indole-d7 and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the expected residual proton signals of Indole-d7.
-
Use a high-purity NMR tube. To minimize moisture contamination, which can introduce a significant proton signal, oven-dry all glassware and cool under an inert atmosphere.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
The ¹H NMR spectrum of high-purity Indole-d7 should show very small residual signals corresponding to the protons in the indole structure.
-
Integrate the residual proton signals and compare them to the integral of a known internal standard of high purity and known concentration. This allows for the quantification of the non-deuterated indole impurity.
-
The isotopic purity (atom % D) can be estimated by comparing the integrals of the residual proton signals to what would be expected for a fully protonated standard.
-
Experimental Protocol: ¹³C NMR for Structural Confirmation and Purity
-
Sample Preparation: As described for ¹H NMR.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
The spectrum should show signals corresponding to the carbon atoms of the indole ring. The coupling of carbon to deuterium (C-D) results in characteristic splitting patterns (e.g., triplets for CD groups, quintets for CD2 groups in other molecules) and an upfield shift compared to the corresponding C-H signals.[4][5]
-
The absence of significant signals corresponding to protonated indole confirms high isotopic enrichment.
-
The presence of any unexpected signals may indicate chemical impurities.
-
The analytical workflow for purity verification is depicted below:
Caption: Analytical Workflow for Purity Verification.
Purity Verification and Impurity Profiling by LC-MS
LC-MS is essential for confirming the molecular weight of Indole-d7 and for identifying any potential impurities that may not be visible by NMR.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of Indole-d7 in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-MS System and Conditions:
-
A standard reversed-phase HPLC column (e.g., C18) is suitable for the separation of indole.
-
A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.[6]
-
The mass spectrometer should be operated in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be an effective ionization source for indole.[6][7]
-
-
Data Acquisition and Analysis:
-
Acquire full scan mass spectra to confirm the presence of the expected [M+H]⁺ ion for Indole-d7 (m/z 125.1).
-
Analyze the data for any unexpected peaks that may correspond to chemical impurities or partially deuterated species (e.g., Indole-d6, m/z 124.1).
-
Acquire tandem mass spectrometry (MS/MS) data to confirm the fragmentation pattern of Indole-d7, which should be distinct from that of unlabeled indole. For example, the precursor ion for Indole-d7 is m/z 124.15, and a major fragment ion is observed at m/z 96.1.[6]
-
Application: Indole-d7 as an Internal Standard in Quantitative LC-MS/MS Analysis
The primary application of high-purity Indole-d7 is as an internal standard for the accurate quantification of indole in biological matrices.[7]
Experimental Protocol: Quantitative Analysis of Indole in Plasma
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of unlabeled indole and a separate stock solution of Indole-d7 in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of indole into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed amount of the Indole-d7 internal standard solution.
-
Add ice-cold acetonitrile (typically 3 volumes) to precipitate proteins.[6]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use the same LC and MS conditions as described in the purity verification section.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both indole (e.g., m/z 118.1 > 91.1) and Indole-d7 (e.g., m/z 124.15 > 96.1) in Multiple Reaction Monitoring (MRM) mode.[6]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (indole) and the internal standard (Indole-d7).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of indole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The workflow for quantitative analysis using Indole-d7 as an internal standard is outlined below:
Caption: Quantitative Analysis Workflow Using Indole-d7.
Handling and Storage of High-Purity Indole-d7
Proper handling and storage are crucial to maintain the integrity of high-purity Indole-d7. Deuterated compounds can be susceptible to hydrogen-deuterium exchange, particularly in the presence of moisture.
Best Practices for Handling and Storage:
-
Storage Conditions: Store Indole-d7 in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C to -80°C) is recommended, especially for solutions.[2][8][9] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[2]
-
Handling:
-
Handle Indole-d7 in a controlled environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to atmospheric moisture.
-
Use oven-dried glassware and syringes for preparing solutions.
-
For solid material, bring the container to room temperature before opening to prevent condensation of moisture on the cold solid.
-
-
Solutions:
-
Prepare stock solutions in high-purity, anhydrous solvents.
-
Store stock solutions in amber vials to protect from light.
-
For long-term storage of solutions, consider flame-sealing in ampules under an inert atmosphere.
-
By adhering to these guidelines, researchers can ensure the long-term stability and reliability of their high-purity Indole-d7 standard.
Conclusion
High-purity Indole-d7 is an indispensable tool for accurate and precise quantification in a wide range of scientific disciplines. A thorough understanding of supplier qualification, in-house quality control, and proper handling and application is essential for generating reliable and reproducible data. The protocols and workflows outlined in this guide provide a robust framework for the successful implementation of Indole-d7 in your research and development endeavors.
References
-
ResolveMass Laboratories Inc. (n.d.). Indole-d7 | CAS 73509-20-3. Retrieved from [Link]
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
European Union Reference Laboratory for Residues of Veterinary Medicines and Contaminants in Food of Animal Origin. (n.d.). Development of reference methods for the detection and the measurement of the main compounds responsible for boar taint. JRC Publications Repository. Retrieved from [Link]
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. LOCKSS. Retrieved from [Link] (Note: A direct deep link to the specific PDF was not available, but the reference is to a known publication.)
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
Cytiva. (n.d.). Certificates. Retrieved from [Link]
-
ResearchGate. (2021, March 17). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. Retrieved from [Link]
-
Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved from [Link]
-
American Chemical Society. (2024, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, Z., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6979. Retrieved from [Link]
-
Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Hazard Identification and Toxicological Profile
An In-Depth Technical Guide to the Safe Handling of Indole-d7
For researchers, scientists, and drug development professionals utilizing Indole-d7, a comprehensive understanding of its safety and handling requirements is paramount. This guide provides an in-depth examination of the compound's hazard profile, detailed protocols for its safe use, and appropriate emergency response procedures. As a deuterated analog of indole, Indole-d7 is widely employed as an internal standard in sensitive analytical techniques like LC-MS and GC-MS for precise quantification of its non-labeled counterpart in various biological and environmental matrices.[1][2] While isotopic labeling confers distinct advantages in mass spectrometry, it does not significantly alter the chemical and toxicological properties of the parent molecule. Therefore, the safety precautions for Indole-d7 are based on the well-documented hazards of indole.
Indole-d7, like indole, is classified as a hazardous substance. Its toxicological properties necessitate careful handling to avoid exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
Source: Adapted from various Safety Data Sheets for Indole and Indole-d7.[3]
Toxicological Summary
The primary routes of exposure are ingestion, skin contact, and inhalation.[4] Studies on indole have established it as a moderately hazardous substance.[5]
-
Oral Toxicity : Indole is harmful if swallowed, with reported LD50 values of 1200 mg/kg in rats and 750 mg/kg in mice.[5]
-
Dermal Toxicity : It is classified as toxic in contact with skin.[3] Promptly washing the affected area after any contact is crucial.
-
Irritation : Indole is a strong irritant to the eyes and a moderate irritant to the skin and respiratory tract.[5] Direct contact can cause serious eye damage.[3] Inhalation of dust may lead to respiratory irritation.[3]
The causality behind these classifications lies in indole's chemical structure and reactivity. As an aromatic heterocyclic compound, it can interact with biological macromolecules, leading to irritation and toxicity upon exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The choice of PPE should be based on a thorough risk assessment of the procedures being performed.
-
Hand Protection : Nitrile gloves are a standard requirement. Given the dermal toxicity, it is advisable to double-glove, especially when handling the solid compound or concentrated solutions.[4] Gloves should be inspected for pinholes before use and changed immediately if contamination is suspected.[4]
-
Eye and Face Protection : Safety goggles are mandatory to protect against dust particles and splashes.[4] When handling larger quantities of the solid or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Body Protection : A laboratory coat must be worn at all times. For procedures with a higher risk of spills, an acid-resistant apron is recommended.[4] Long pants and closed-toe shoes are required for all laboratory work.[4]
-
Respiratory Protection : Work with solid Indole-d7 should be conducted in a certified chemical fume hood or a ventilated enclosure to control dust.[3][6] If engineering controls are not sufficient, a properly fitted N95 dust mask or a higher-level respirator should be used.
Safe Handling and Experimental Protocols
Adherence to established protocols is the cornerstone of laboratory safety. The following step-by-step procedures are designed to minimize exposure during common laboratory workflows involving Indole-d7.
Preparation of Stock Solutions
This protocol outlines the procedure for accurately weighing solid Indole-d7 and preparing a stock solution, a common first step in its use as an internal standard.[7]
Methodology:
-
Preparation : Don all required PPE (lab coat, double nitrile gloves, safety goggles). Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Protect the work surface with disposable plastic-backed absorbent paper.[4]
-
Weighing : Perform all manipulations of solid Indole-d7 within the fume hood. Use an analytical balance with a draft shield. Tare a suitable weighing vessel (e.g., a glass vial). Carefully transfer the required amount of Indole-d7 powder to the vessel using a clean spatula. Avoid creating dust.[3]
-
Dissolution : Cap the weighing vessel immediately after weighing. Add the appropriate solvent (e.g., methanol) to the vessel.[7] Ensure the vial is securely capped and mix by gentle inversion or vortexing until the solid is fully dissolved.
-
Storage of Stock Solution : Transfer the resulting stock solution to a clearly labeled, sealed container (e.g., an amber glass vial).[8] The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.
-
Cleanup : Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of all contaminated disposables (e.g., gloves, absorbent paper) in the designated hazardous waste container. Wash hands thoroughly after completing the procedure.[3]
General Handling Workflow
The following diagram illustrates the lifecycle of Indole-d7 within a laboratory setting, emphasizing the critical control points for safety.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Precision by Design: The Role of Deuterated Standards in High-Fidelity Metabolomics
Executive Summary In the high-stakes arena of drug development and systems biology, metabolomics demands a level of quantitative rigor that simple external calibration cannot provide. The complexity of biological matrices—plasma, urine, tissue homogenates—introduces stochastic variability through ion suppression and extraction losses. Deuterated internal standards (d-IS) serve as the primary defense against these variances. By mirroring the physicochemical behavior of target analytes while carrying a distinct mass signature, they enable Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for absolute quantitation. This guide dissects the mechanistic role, selection strategy, and implementation protocols of deuterated standards, moving beyond basic utility to advanced flux analysis and error correction.
Part 1: The Analytical Challenge: Matrix Effects & Ion Suppression[1][2]
To understand the necessity of deuterated standards, one must first quantify the problem. In Liquid Chromatography-Mass Spectrometry (LC-MS), the ionization source (typically Electrospray Ionization, ESI) is a competitive environment.
The Mechanism of Failure
When an analyte elutes from the column, it enters the ESI source alongside co-eluting matrix components (phospholipids, salts, proteins). These contaminants compete for the available charge, often resulting in Ion Suppression (signal loss) or, less commonly, Ion Enhancement .
-
The Consequence: A sample with high matrix load may yield a signal 50% lower than a clean standard solution of the same concentration. Without correction, this leads to gross underestimation of metabolite flux or drug concentration.
-
The Solution: A deuterated standard, co-eluting with the analyte, experiences the exact same suppression events. If the analyte signal is suppressed by 50%, the d-IS signal is also suppressed by 50%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Visualization: Matrix Effect Compensation
The following diagram illustrates how deuterated standards normalize data despite variable ionization efficiency.
Figure 1: Mechanism of Matrix Effect Compensation. While raw signal intensity fluctuates due to matrix competition in the ESI source, the ratio between the analyte and its co-eluting deuterated standard remains stable, ensuring accurate quantitation.
Part 2: Physicochemical Nuances: The Deuterium Isotope Effect
While deuterated standards are powerful, they are not chemically identical to their hydrogenated counterparts.[1] Replacing Hydrogen (
Chromatographic Shift
Carbon-Deuterium (C-D) bonds are slightly shorter and less polarizable than C-H bonds. This reduces the lipophilicity of the molecule slightly.
-
Impact: In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier than the target analyte.[2]
-
Risk: If the shift is significant, the IS may not experience the exact same matrix suppression window as the analyte.
-
Mitigation: Use
or standards for perfect co-elution if extremely high precision is required. However, for most applications, the shift is negligible (<0.1 min) and acceptable.
Stability (Kinetic Isotope Effect)
C-D bonds are stronger than C-H bonds (approx. 1.2–1.5 kcal/mol higher bond dissociation energy).
-
Benefit: Deuterated standards are often more stable against enzymatic degradation or oxidation during sample preparation.
-
Caution: Ensure the deuterium labels are on non-exchangeable positions (e.g., on the carbon backbone, not on hydroxyl or amine groups) to prevent loss of the label to the solvent [1].
Part 3: Applications & Workflows
A. Absolute Quantitation (IDMS)
This is the primary use case. A known concentration of d-IS is spiked into the sample before any processing. This corrects for:
-
Extraction Efficiency: If you lose 20% of the analyte during extraction, you also lose 20% of the d-IS.
-
Injection Volume Errors: Autosampler variability is normalized.
-
Ion Suppression: As described above.
B. Metabolic Flux Analysis (MFA)
In MFA, deuterated substrates (tracers) are introduced to a living system (cell culture or organism). The distribution of deuterium atoms in downstream metabolites reveals pathway activity.
-
Example: Infusing [U-
]Glucose to trace glycolysis and TCA cycle activity. -
Readout: Mass Isotopomer Distribution (MID) analysis determines the % incorporation of the tracer, allowing calculation of metabolic rates (flux) [2].
Part 4: Experimental Protocol: Targeted Metabolomics Extraction
This protocol outlines a robust extraction method for plasma metabolomics using deuterated standards. It is designed to be self-validating.
Reagents & Standards
-
Internal Standard (IS) Mix: Prepare a master mix of deuterated standards (e.g., d8-Phenylalanine, d3-Glutamate, d4-Succinate) in 50:50 Methanol:Water. Concentration should mimic expected physiological levels (e.g., 10 µM).
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
Step-by-Step Workflow
-
Sample Aliquoting:
-
Thaw plasma on ice.
-
Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.
-
-
IS Spiking (Critical Step):
-
Add 10 µL of IS Mix directly to the plasma.
-
Why: Spiking before protein precipitation ensures the IS undergoes the same precipitation losses as the analyte.
-
Vortex briefly (5 sec).
-
-
Protein Precipitation:
-
Add 400 µL of cold Extraction Solvent (-80°C 80% MeOH).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour (enhances protein precipitation).
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer the clear supernatant to a fresh glass vial.
-
Optional: Dry down under nitrogen and reconstitute if concentrating trace metabolites.
-
-
LC-MS Analysis:
-
Inject onto HILIC or C18 column.
-
Workflow Visualization
Figure 2: Self-Validating Extraction Workflow. Spiking the deuterated standard immediately after aliquoting ensures that all extraction inefficiencies and matrix effects are mathematically cancelled out in the final ratio.
Part 5: Selection Strategy & Data Analysis
Selection Criteria for Deuterated Standards
When designing a panel, adhere to these rules to ensure data integrity:
| Parameter | Recommendation | Scientific Rationale |
| Mass Shift | Avoids overlap with the natural isotopic envelope (M+1, M+2) of the native analyte (mostly | |
| Label Position | Non-exchangeable | Avoid acidic protons (COOH, OH, NH). Use labels on the Carbon skeleton. |
| Purity | > 98% Isotopic Purity | Unlabeled impurity in the standard will appear as native analyte, causing false positives. |
| Co-elution | Check RPLC shift | If shift > 0.2 min, consider HILIC (less isotope effect) or |
Data Calculation: The Response Factor
Quantitation relies on the Response Factor (RF) derived from a calibration curve.
For unknown samples, the concentration is calculated as:
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
De Feyter, H. M., et al. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver.[4][5] ResearchGate. [Link]
-
Hermann, G., et al. (2018). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. PubMed. [Link]
-
mQACC Consortium. (2020). Reference materials for MS-based untargeted metabolomics and lipidomics: a review. PubMed Central. [Link]
Sources
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- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Analysis of Indole-d7: NMR and IR Methodologies
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools. Indole-d7, the deuterated analog of indole, serves a critical role as an internal standard in quantitative mass spectrometry-based bioanalysis, in metabolic fate studies, and as a mechanistic probe in chemical reactions.[1][2] The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass without significantly altering the molecule's chemical properties, yet it profoundly changes its spectroscopic signature.
This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of Indole-d7. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the principles behind the spectral observations and to provide robust, field-proven protocols for obtaining high-fidelity data. This document is structured to empower researchers, scientists, and drug development professionals to confidently characterize Indole-d7, ensuring its identity, isotopic purity, and suitability for its intended application.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy of Indole-d7
NMR spectroscopy is the cornerstone of molecular structure elucidation. The substitution of protium (¹H) with deuterium (²H) introduces predictable and informative changes in both proton (¹H) and carbon-13 (¹³C) NMR spectra.
Causality of Deuterium Isotope Effects in NMR
Deuterium possesses a nuclear spin (I=1) and is NMR-active; however, its resonance frequency and gyromagnetic ratio are substantially different from that of a proton.[3] Consequently, under the conditions of a standard ¹H NMR experiment, deuterium nuclei are not observed. This leads to the most dramatic effect: the disappearance of signals corresponding to the substituted protons.[4][5]
In ¹³C NMR, the effects are more subtle. A carbon atom bonded to a deuterium (C-D) will typically resonate at a slightly higher field (lower ppm) compared to its C-H counterpart—an "isotope effect." Furthermore, the coupling between ¹³C and ²H results in a characteristic 1:1:1 triplet for the deuterated carbon, a direct and powerful confirmation of deuteration.[6]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of a fully deuterated Indole-d7 (where all seven C-H protons are replaced) is expected to be remarkably simple. In an inert, aprotic solvent like chloroform-d (CDCl₃), the spectrum would ideally show only a single, broad signal for the N-H proton. The signals for protons H2, H3, and the four benzene ring protons (H4, H5, H6, H7) will be absent.[7][8]
The chemical shift of the remaining N-H proton is highly dependent on solvent and concentration due to hydrogen bonding. In a non-coordinating solvent like CDCl₃, it typically appears as a broad singlet around 8.1 ppm.[9]
Key Insight: The primary diagnostic feature in the ¹H NMR of Indole-d7 is the absence of the complex aromatic and pyrrolic C-H signals typically seen between 6.5 and 7.7 ppm for unlabeled indole.[10] Any residual signals in this region indicate incomplete deuteration, making ¹H NMR an excellent tool for assessing isotopic purity.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides definitive confirmation of the deuteration sites. While a proton-decoupled ¹³C NMR of unlabeled indole shows eight distinct singlet signals, the spectrum of Indole-d7 is markedly different.
-
C-D Coupling: Each of the seven deuterated carbon atoms will appear as a low-intensity, broadened 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus.
-
Isotope Shift: These triplets will be shifted slightly upfield (typically 0.1-0.5 ppm) compared to the corresponding signals in unlabeled indole.
-
Non-deuterated Carbon: The C3a and C7a quaternary carbons, which do not bear any protons in the parent molecule, will remain as sharp singlets, though their chemical shifts may be slightly perturbed by the neighboring deuterium atoms.
The following table summarizes the expected ¹³C NMR chemical shifts, drawing comparisons with unlabeled indole.
| Carbon Atom | Indole ¹³C Shift (ppm in CDCl₃) [9] | Expected Indole-d7 ¹³C Shift (ppm) | Expected Multiplicity in Indole-d7 |
| C2 | 124.2 | ~123.8 | Triplet (1:1:1) |
| C3 | 104.8 | ~104.5 | Triplet (1:1:1) |
| C3a | 126.4 | ~126.4 | Singlet |
| C4 | 122.0 | ~121.7 | Triplet (1:1:1) |
| C5 | 122.9 | ~122.6 | Triplet (1:1:1) |
| C6 | 113.2 | ~112.9 | Triplet (1:1:1) |
| C7 | 126.4 | ~126.1 | Triplet (1:1:1) |
| C7a | 137.6 | ~137.6 | Singlet |
Note: Exact chemical shifts for Indole-d7 can vary based on solvent and measurement conditions. The values presented are illustrative based on typical isotope effects. Data for native indole is sourced from the Biological Magnetic Resonance Bank.[9]
Caption: Molecular structure of Indole-d7 with atom numbering.
Experimental Protocol: NMR Analysis
This protocol ensures a self-validating system for accurate characterization.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Indole-d7 into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.[11]
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical solvent peaks.
-
Tune and match the ¹H and ¹³C channels of the probe to the sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Parameters: Use a 30° or 45° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise, especially when looking for low-level proton impurities.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D proton-decoupled carbon spectrum.
-
Parameters: Use a 45° pulse angle, a longer relaxation delay (5 seconds) to ensure quantitative potential, and a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C and the lower intensity of C-D triplets.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz, Fourier transform, phase, and baseline correct. Calibrate the spectrum to the solvent peak.
-
Caption: Standardized workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy of Indole-d7
IR spectroscopy probes the vibrational modes of a molecule. The frequency of a specific vibration is directly related to the bond strength and the masses of the atoms involved, as described by Hooke's Law.
Causality of Isotope Effects in IR
Substituting a lighter hydrogen atom (mass ≈ 1 amu) with a heavier deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond. This increase in mass, without a significant change in bond strength, results in the C-D vibrational modes (stretching, bending) occurring at substantially lower frequencies (wavenumbers) than their C-H counterparts.[12][13] The approximate relationship is:
νC-D ≈ νC-H / √2
This predictable shift is a powerful tool for confirming deuteration.
IR Spectral Analysis
A comparative analysis of the IR spectra of indole and Indole-d7 reveals distinct differences:
-
C-H Stretching Region (3100-3000 cm⁻¹): In unlabeled indole, this region contains sharp peaks corresponding to the aromatic and pyrrolic C-H stretches.[14][15] In a successfully synthesized Indole-d7, these peaks will be entirely absent.
-
C-D Stretching Region (2300-2200 cm⁻¹): The absence of C-H stretches is accompanied by the appearance of new, weaker peaks in this lower frequency region, which are characteristic of C-D stretching vibrations.
-
N-H/N-D Stretching Region: The N-H stretch in indole is a prominent, often broad band around 3400 cm⁻¹.[16] If the N-H has been exchanged for N-D (for instance, by exposure to D₂O), this band will disappear and be replaced by a new N-D stretching band around 2500 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex C-H bending and skeletal vibrations. Upon deuteration, the C-H bending modes (e.g., out-of-plane bends around 740 cm⁻¹) will vanish and be replaced by C-D bending modes at lower frequencies (e.g., ~550 cm⁻¹). This leads to a significantly different and unique fingerprint for Indole-d7.
The following table summarizes the key diagnostic IR frequencies.
| Vibrational Mode | Indole Frequency (cm⁻¹) [14][16] | Expected Indole-d7 Frequency (cm⁻¹) | Interpretation |
| N-H Stretch | ~3406 | ~3406 (or ~2500 for N-D) | Confirms N-H presence or exchange to N-D. |
| Aromatic C-H Stretch | 3020-3050 | Absent | Confirms deuteration of the aromatic ring. |
| Aromatic C-D Stretch | N/A | ~2250-2280 | Confirms deuteration of the aromatic ring. |
| C-H Out-of-Plane Bend | ~744 | Absent | Confirms deuteration. |
| Aromatic C=C Stretch | 1456, 1577, 1616 | Largely Unchanged | Skeletal vibrations are less affected by deuteration. |
Experimental Protocol: FT-IR Analysis
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples due to its simplicity and minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has stabilized.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR anvil in place, collect a background spectrum. This is crucial as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself from the final sample spectrum.
-
Typically, 32 or 64 scans are co-added for a high-quality background.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid Indole-d7 powder onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Collect the sample spectrum using the same scan parameters as the background.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary (this is a standard function in most FT-IR software that corrects for the wavelength-dependent depth of penetration of the IR beam).
-
Label the significant peaks and compare the spectrum to a reference spectrum of unlabeled indole to confirm the expected frequency shifts and peak disappearances.
-
Conclusion
The spectroscopic characterization of Indole-d7 by NMR and IR is a complementary and definitive process. ¹H NMR provides a rapid and highly sensitive method to assess isotopic purity by confirming the absence of proton signals. ¹³C NMR offers unambiguous proof of the specific sites of deuteration through the observation of C-D coupling and isotope shifts. Concurrently, IR spectroscopy validates the exchange of hydrogen for deuterium by tracking the disappearance of C-H vibrational modes and the appearance of their C-D counterparts at lower frequencies.
By employing the robust protocols and understanding the underlying scientific principles outlined in this guide, researchers can ensure the structural integrity of their labeled compounds, a prerequisite for generating reliable and reproducible data in drug discovery and development.
References
-
MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]
-
LOCKSS. (1988). NMR STUDIES OF INDOLE. Retrieved from [Link]
-
Montclair State University Digital Commons. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Retrieved from [Link]
-
ACS Publications. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Development of reference methods for the detection and the measurement of the main compounds responsible for boar taint. Retrieved from [Link]
-
NIH. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Isotope Effects, isotope Separation and Isotope Fractionation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved from [Link]
-
OpenStax. (n.d.). Spectroscopy of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Retrieved from [Link]
-
ResearchGate. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. Retrieved from [Link]
-
NIH. (2023). Non-Covalent Isotope Effects. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Isotope Effects - Mechanisms of Organic Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indole synthesis – something old, something new. Retrieved from [Link]
-
Arkivoc. (n.d.). Hydrogen-deuterium exchange of indole-3-propionic acid with deuterated trifluoromethanesulfonic acid. Retrieved from [Link]
-
ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. Retrieved from [Link]
Sources
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. ias.ac.in [ias.ac.in]
Methodological & Application
Application Note: High-Precision Sample Preparation for Indole Quantification Using Indole-d7 Isotope Dilution
Abstract
Indole is a critical microbial metabolite derived from tryptophan, implicated in the gut-brain axis, host immunity, and metabolic homeostasis.[1] However, its quantification in biological matrices is plagued by significant challenges: high volatility, rapid oxidation, and severe matrix-induced ion suppression in Mass Spectrometry. This guide details the Indole-d7 Isotope Dilution workflow, the gold standard for correcting these variances. We provide a robust, self-validating protocol for preparing serum and fecal samples, emphasizing the critical timing of Internal Standard (IS) spiking to ensure data integrity.
Introduction: The Necessity of Indole-d7
In quantitative bioanalysis, Indole presents a "perfect storm" of difficulty. It is a small, lipophilic molecule (
-
The Problem: Using an external calibration curve or a structural analog (e.g., 2-methylindole) fails to account for the specific ionization efficiency changes Indole experiences in complex matrices like feces or plasma.
-
The Solution: Indole-d7 (2,3,4,5,6,7-hexadeuterio-1H-indole) is the ideal Stable Isotope Labeled Internal Standard (SIL-IS). Because it is chemically identical to the analyte but mass-shifted (+7 Da), it experiences the exact same extraction recovery losses and matrix effects.
-
The Mechanism: By spiking Indole-d7 before sample preparation, the ratio of Analyte/IS remains constant throughout the workflow, regardless of solvent evaporation or ionization suppression.
Physicochemical Handling & Stability
Expertise Note: Indole is volatile and light-sensitive. Poor handling of the stock solution is the #1 cause of assay failure.
| Parameter | Characteristic | Handling Protocol |
| Volatility | High vapor pressure; sublimes easily. | Keep Cold: Always handle stocks on ice. Minimize headspace in storage vials. Cap immediately after use. |
| Light Sensitivity | Photo-oxidation to indigo/indoxyl species. | Amber Glass: Store all stocks and working solutions in amber glass vials. |
| Solubility | Lipophilic; poor water solubility. | Solvent Choice: Dissolve primary stocks in 100% Methanol (MeOH). Avoid aqueous dilutions for long-term storage. |
| Adsorption | Sticks to polypropylene (PP). | Material: Use glass inserts for LC vials. If using PP microcentrifuge tubes, ensure high-quality, low-binding polymer. |
Protocol 1: Preparation of Indole-d7 Standards
Objective: Create a stable, accurate internal standard solution for spiking.
Reagents:
Workflow:
-
Primary Stock (1 mg/mL):
-
Weigh 1.0 mg of Indole-d7 into a 1.5 mL amber glass vial.
-
Dissolve in 1.0 mL of 100% Methanol .
-
Note: Do not use plastic tubes for this step to avoid adsorption losses.
-
Storage: -80°C (Stable for 6 months).
-
-
Working Internal Standard (WIS) (1 µg/mL):
-
Dilute the Primary Stock 1:1000 in 50% Methanol/Water.
-
Calculation: 10 µL Stock + 9990 µL Diluent.
-
Usage: This concentration allows a 10 µL spike into 100 µL sample to yield a final concentration of ~100 ng/mL, which is typically mid-range for biological indole levels.
-
Protocol 2: Biological Sample Extraction (Serum/Plasma)
Objective: Protein precipitation (PPT) optimized for recovery and matrix effect correction.
Principle: The "Spike-Before-Extract" rule is mandatory. Spiking Indole-d7 after extraction only corrects for instrument drift, not extraction efficiency.
Step-by-Step Methodology:
-
Sample Thawing: Thaw serum samples on ice. Vortex gently (Indole binds to albumin).
-
IS Spiking (The Critical Step):
-
Aliquot 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Indole-d7 WIS (1 µg/mL).
-
Vortex for 10 seconds and let stand for 5 minutes on ice.
-
Why? This equilibration period allows the deuterated indole to bind to serum proteins exactly as the endogenous indole does, ensuring they are co-extracted.
-
-
Protein Precipitation:
-
Add 400 µL of Ice-Cold Acetonitrile (ACN) .
-
Note: ACN is preferred over Methanol here because it produces a coarser precipitate that pellets better, yielding a cleaner supernatant.
-
-
Extraction:
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 400 µL of the supernatant to a clean tube.
-
Optional: Evaporate to dryness under nitrogen (keep temp <35°C to prevent volatilization) and reconstitute in Mobile Phase, OR dilute 1:1 with water if the sensitivity allows.
-
-
Analysis: Inject onto LC-MS/MS.
Visualization: Validated Extraction Workflow
The following diagram illustrates the critical "Spike-Before-Extract" logic required for valid quantification.
Caption: Workflow ensuring Indole-d7 experiences the same matrix interactions as the analyte.
Validation: Ensuring Scientific Integrity
To confirm the protocol works, you must calculate the Matrix Factor (MF) and Recovery (RE) .
Experimental Setup
Prepare three sets of samples:
-
Set A (Neat Standard): Indole-d7 in pure solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Indole-d7.
-
Set C (Pre-Extraction Spike): Spike Indole-d7 into matrix, then extract (The Protocol).
Calculations
| Metric | Formula | Interpretation |
| Matrix Factor (MF) | < 1.0: Ion Suppression (Common for Indole). > 1.0: Ion Enhancement. Goal: IS-normalized MF should be ~1.0. | |
| Extraction Recovery (RE) | Measures how much Indole is lost during precipitation. Target: >80% is excellent; >50% is acceptable if IS corrects it. | |
| Process Efficiency (PE) | The total signal remaining compared to a pure standard. |
Self-Validating Check: If your Indole-d7 peak area varies by >15% between samples in the same batch, your extraction efficiency is inconsistent, or you have severe "matrix spots" (phospholipids) eluting at the IS retention time.
Troubleshooting & Optimization
Issue: Low Sensitivity / High Background
-
Cause: Indole is ubiquitous. It is found in dust, plastics, and some solvents.
-
Fix: Use LC-MS grade solvents only. Wash glassware with Methanol before use. Run a "System Blank" (pure mobile phase) to check for carryover.
Issue: Peak Tailing
-
Cause: Indole is a basic amine derivative. Secondary interactions with silanols on the column.
-
Fix: Use a column with high carbon load and end-capping (e.g., Phenomenex Synergi Fusion-RP or Waters BEH C18). Ensure mobile phase contains 0.1% Formic Acid.[4]
Issue: Indole-d7 Signal Drop
-
Cause: Deuterium exchange. While ring deuteration (d7) is stable, acidic conditions can promote exchange over long periods.
-
Fix: Do not store diluted working standards in acidic water (0.1% FA) for more than 24 hours. Prepare fresh daily from the Methanol stock.
References
-
National Institutes of Health (NIH). (2022).[5] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.[1][4][5][6] Available at: [Link]
-
Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link]
-
ResearchGate. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
Sources
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Indole in Complex Biological Matrices by GC-MS with a Stable Isotope Labeled Internal Standard
Abstract
This application note presents a detailed and validated protocol for the quantification of indole in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution (SID) strategy. Indole, a significant signaling molecule derived from tryptophan metabolism by the gut microbiota, is implicated in a range of physiological and pathological processes, including gut-brain axis communication, immune modulation, and the progression of various diseases.[1][2][3][4] Accurate and precise quantification of indole is therefore critical for advancing research in these areas. This protocol employs Indole-d7 as a stable isotope-labeled internal standard to ensure the highest level of analytical accuracy and to correct for matrix effects and variations during sample preparation and analysis.[5][6] The methodology described herein is tailored for researchers, scientists, and drug development professionals, providing a robust framework for reliable indole quantification in diverse sample types such as fecal matter and bacterial cultures.
Introduction: The Significance of Indole Quantification
Indole is a key microbial metabolite produced from the degradation of dietary tryptophan by various bacterial species within the gastrointestinal tract.[1][3] It acts as an important intercellular signaling molecule, influencing bacterial physiology, including biofilm formation and virulence.[3] Beyond its role in the microbiome, indole and its derivatives are absorbed into systemic circulation, where they can exert profound effects on host physiology. Emerging evidence has linked alterations in indole levels to a variety of conditions, including inflammatory bowel disease (IBD), metabolic disorders, and neurological conditions, highlighting its potential as a clinical biomarker.[2][3][4][7]
Given the wide inter-individual variation in fecal indole concentrations, which can range from 0.30 to 6.64 millimolar in healthy adults, highly accurate and precise analytical methods are essential for discerning subtle, biologically relevant changes.[4][8] Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity for the analysis of small, volatile, and semi-volatile compounds like indole.[9] The implementation of a stable isotope dilution (SID) approach, utilizing Indole-d7, is the gold standard for quantitative analysis as it effectively compensates for sample loss during preparation and instrumental variability.[5][10][11]
Principle of the Method: Stable Isotope Dilution GC-MS
This protocol is based on the principle of stable isotope dilution mass spectrometry (SID-MS), a powerful technique for precise quantification.[5][11] A known amount of a stable isotope-labeled analog of the analyte, in this case, Indole-d7, is added to the sample at the earliest stage of preparation. Indole-d7 is chemically identical to endogenous indole but has a different mass due to the replacement of seven hydrogen atoms with deuterium.
During sample extraction, derivatization, and GC-MS analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native indole and the deuterated standard based on their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the peak area of the analyte to that of the internal standard, which remains constant regardless of variations in sample recovery. This approach significantly improves the accuracy, precision, and robustness of the analytical method.[5][10]
To enhance the volatility and chromatographic performance of indole, a derivatization step is employed. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as the N-H group in indole.[12][13][14] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, resulting in a less polar and more volatile derivative that is well-suited for GC analysis.[13]
Figure 1: Overall workflow for the GC-MS quantification of indole using a stable isotope dilution strategy.
Materials and Reagents
Chemicals and Standards
-
Indole (≥99% purity)
-
Indole-d7 (≥98% atom D)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous, ≥99.8%)
-
Sodium sulfate (Anhydrous, granular)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Autosampler vials with inserts (2 mL)
-
Glass test tubes (10 mL) with screw caps
-
Pipettes and tips
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of indole and dissolve it in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of Indole-d7 in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of indole by serial dilution of the primary stock solution with methanol to create calibration standards. A suggested concentration range is 1 to 500 ng/mL.[7]
-
Prepare a working internal standard (IS) solution of Indole-d7 at a concentration of 1 µg/mL in methanol.[7]
-
Sample Preparation
This protocol is designed for fecal samples but can be adapted for other biological matrices.
-
Fecal Sample Homogenization:
-
Accurately weigh approximately 100 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of sterile PBS (pH 7.4).
-
Homogenize thoroughly using a vortex mixer and a tissue lyser if necessary.
-
-
Internal Standard Spiking:
-
To 100 µL of the fecal homogenate, add 10 µL of the 1 µg/mL Indole-d7 working solution.[7]
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the spiked sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization
-
Reagent Addition:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly.
-
-
Incubation:
-
Vortex for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 70°C for 30 minutes to ensure complete derivatization.
-
-
Final Preparation:
-
After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters that should be optimized for your specific instrument.
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80°C, hold for 1 min |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 min |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Indole-TMS | m/z 189 (Quantifier), 130 (Qualifier) |
| Indole-d7-TMS | m/z 196 (Quantifier), 136 (Qualifier) |
Table 1: Suggested GC-MS Parameters for Indole Analysis.
Data Analysis and Quality Control
Calibration Curve
-
Prepare a set of calibration standards by spiking blank matrix (e.g., charcoal-stripped surrogate matrix) with known concentrations of indole (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and a fixed concentration of Indole-d7 (e.g., 100 ng/mL).[7]
-
Process these standards using the same extraction and derivatization procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of indole-TMS to Indole-d7-TMS against the concentration of indole.
-
The calibration curve should have a correlation coefficient (R²) of ≥ 0.999 for good linearity.[15][16][17][18]
Quantification
-
Determine the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Calculate the concentration of indole in the samples by interpolating from the linear regression equation of the calibration curve.
-
Account for the initial sample weight and dilution factors to express the final concentration in appropriate units (e.g., µg/g of feces).
Method Validation
To ensure the reliability of the results, the method should be validated according to established guidelines.[15][16][17] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[15]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[15][18]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples. Recovery should typically be within 98-102%.[15][18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should be <2% for repeatability.[15][16][18]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[17]
Figure 2: Key parameters for the validation of the GC-MS method for indole quantification.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and accurate means for quantifying indole in complex biological samples. The incorporation of Indole-d7 as a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability. This protocol, when properly validated, serves as a valuable tool for researchers investigating the role of the gut microbiome and its metabolites in health and disease, and for drug development professionals evaluating the impact of therapeutics on the gut-brain axis.
References
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). AIP Conference Proceedings.
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). Molecules. [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). Foods. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. [Link]
-
Framework for GC-MS Quantitative Analysis. (n.d.). Separation Science. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2015). Applied and Environmental Microbiology. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). ResearchGate. [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc.. [Link]
-
Indole Test Protocol. (2009). American Society for Microbiology. [Link]
-
Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. (2002). Journal of Chromatography A. [Link]
-
Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis. (2022). International Journal of Molecular Sciences. [Link]
-
Derivatization Methods in GC and GC/MS. (2011). ResearchGate. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2009). Bioanalysis. [Link]
-
Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
-
Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. (2002). Analytical Chemistry. [Link]
-
Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity. (n.d.). MetwareBio. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). Metabolites. [Link]
-
Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. (2022). Nutrients. [Link]
-
Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. (2015). Journal of Chromatography B. [Link]
-
New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. (2021). Frontiers in Pharmacology. [Link]
-
Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology. (2014). Journal of Pharmacological and Toxicological Methods. [Link]
-
What Is Isotope Dilution Mass Spectrometry? (2025). YouTube. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. [Link]
Sources
- 1. Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 3. Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity - MetwareBio [metwarebio.com]
- 4. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jfda-online.com [jfda-online.com]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. environics.com [environics.com]
Application Note: Quantitative Analysis of Indole in Environmental Samples Using Indole-d7 Internal Standard
Abstract
Indole and its derivatives are significant N-heterocyclic aromatic compounds that are monitored as environmental pollutants, often originating from industrial and agricultural wastewater.[1][2] Accurate quantification of these compounds in complex matrices like water, soil, and sediment is challenging due to sample preparation inefficiencies and matrix-induced signal suppression or enhancement in mass spectrometry.[3][4] This application note provides a comprehensive guide and detailed protocols for the robust quantification of indole in environmental samples using Indole-d7 as a stable isotope-labeled internal standard (SIL-IS) coupled with mass spectrometry (MS). By employing the principle of isotope dilution, this method ensures high accuracy and precision, effectively compensating for analytical variability.[5][6]
The Rationale for Isotope Dilution Analysis in Environmental Monitoring
1.1. The Challenge of Environmental Matrices
Environmental samples are inherently complex and variable. Co-extracted matrix components (e.g., humic acids, salts, surfactants) can interfere with the analyte's ionization process in a mass spectrometer, a phenomenon known as the "matrix effect".[4][7] This can lead to either underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration, compromising data integrity. Furthermore, analyte losses during multi-step sample preparation and extraction are common sources of error.
1.2. The Principle of Isotope Dilution using Indole-d7
To overcome these challenges, the isotope dilution method is employed.[8] Indole-d7 is an ideal internal standard for this purpose as it is chemically identical to the native indole analyte, but with seven hydrogen atoms replaced by deuterium.[9] This substitution results in a mass shift of +7 Da, making it easily distinguishable by a mass spectrometer.[10]
The core principle is that a known quantity of Indole-d7 is added to the sample at the very beginning of the workflow.[5] Because the SIL-IS has the same physicochemical properties as the analyte, it experiences the same extraction losses and the same degree of matrix effects throughout the entire analytical process.[6] Therefore, the ratio of the analyte signal to the internal standard signal remains constant, regardless of these variations. This allows for highly accurate and precise quantification.[11]
Sources
- 1. cetjournal.it [cetjournal.it]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irl.umsl.edu [irl.umsl.edu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Indole-d7 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
minimizing ion suppression of Indole-d7 signal
Technical Support Center: Minimizing Ion Suppression of Indole-d7 Signal
Welcome to the Advanced Bioanalysis Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting and optimizing LC-MS/MS workflows for Indole quantification using Indole-d7 as the Internal Standard (IS).
Introduction: The "Invisible" Variable
You are likely here because your Indole-d7 signal is erratic, low, or failing linearity criteria. In quantitative bioanalysis, Indole-d7 is not just a reference; it is the canary in the coal mine. If your IS signal is suppressed, your analyte (Indole) is compromised, regardless of what the calculated concentration says.
Indole (
This guide moves beyond basic "check your connections" advice. We will diagnose the suppression zone, clean the matrix, and optimize the chromatography.
Module 1: The Diagnostic Phase (Is it Suppression?)
Before changing your extraction method, you must visualize where the suppression is happening relative to your Indole-d7 peak. We use the Post-Column Infusion (PCI) method.[1][2]
Protocol: Post-Column Infusion Profiling
This experiment maps the "danger zones" of your current chromatographic run.
-
Setup: Disconnect the column from the MS source. Insert a PEEK "Tee" union.
-
Infusion: Connect a syringe pump containing Indole-d7 (100 ng/mL in mobile phase) to one port of the Tee. Flow at 5-10 µL/min.
-
LC Flow: Connect your analytical column effluent to the second port.
-
Combined Flow: Connect the third port to the MS source.
-
Execution:
Interpretation:
-
Stable Baseline: No suppression.
-
Negative Peak (Dip): Ion suppression zone. Co-eluting matrix components are "stealing" charge from the infused Indole-d7.
-
Positive Peak (Hump): Ion enhancement (rare for Indole, but possible).
Visualizing the PCI Setup
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to identify matrix effect zones.
Module 2: Sample Preparation Strategies
If Module 1 reveals that Indole-d7 elutes inside a suppression dip, you must clean the sample. Indole is lipophilic, meaning it often co-extracts with phospholipids (PLs).
The Trap: Standard Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves >90% of phospholipids in the sample. These PLs elute later and often cause suppression in subsequent injections (carryover suppression).
Comparative Strategy Table
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Phospholipid Removal Plates (e.g., HybridSPE) |
| Mechanism | Solubility change (denaturation) | Partitioning (immiscibility) | Lewis Acid/Base interaction (Zirconia) |
| Phospholipid Removal | < 10% (Poor) | > 90% (Excellent) | > 99% (Superior) |
| Indole Recovery | High | Moderate to High | High |
| Cost/Time | Low / Fast | Medium / Labor Intensive | High / Fast |
| Recommendation | Avoid for Indole | Recommended (Ethyl Acetate/Hexane) | Best for High Throughput |
Protocol: Optimized LLE for Indole
Why this works: Indole partitions into the organic layer, while salts and most phospholipids remain in the aqueous layer or the interface.
-
Aliquot: 50 µL Sample + 10 µL Indole-d7 IS.
-
Extract: Add 500 µL Ethyl Acetate:Hexane (90:10) .
-
Note: Pure Ethyl Acetate extracts more water/matrix; Hexane makes it cleaner but lowers recovery.
-
-
Vortex: High speed for 5 mins.
-
Centrifuge: 10,000 rpm for 5 mins to separate layers.
-
Transfer: Move supernatant to a glass vial.
-
Dry Down: Evaporate under Nitrogen at 35°C max .
-
Critical Warning: Indole is volatile. High heat (>40°C) or prolonged drying will cause analyte loss.
-
-
Reconstitute: 100 µL Mobile Phase (Initial conditions).
Module 3: Chromatographic Optimization
If sample prep isn't enough, you must chromatographically separate Indole-d7 from the suppressors.
The "Phospholipid Valley": Phospholipids (PLs) typically elute at high organic composition. Monitor m/z 184 > 184 (PC-lipids) to see where they are.
Optimization Steps
-
Column Choice: Switch from C18 to Phenyl-Hexyl or Biphenyl .
-
Reasoning: Indole has an aromatic ring. Phenyl phases offer pi-pi interactions, increasing Indole retention and selectivity compared to aliphatic lipids.
-
-
Mobile Phase Additives:
-
Use Ammonium Acetate (2-5 mM) rather than just Formic Acid.
-
Reasoning: Ammonium ions can help stabilize the ionization process and improve peak shape for nitrogenous bases, sometimes mitigating suppression better than protons alone.
-
-
Gradient Flush: Ensure your gradient goes to 95% B and holds for 2 minutes after Indole elutes to wash off PLs.
Decision Logic for Optimization
Figure 2: Troubleshooting logic flow for isolating the cause of ion suppression.
Module 4: Frequently Asked Questions (FAQ)
Q1: My Indole-d7 retention time (RT) is slightly different from my Indole analyte RT. Is this causing my ratio issues? A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, often eluting slightly earlier on Reverse Phase columns.
-
Risk:[1][5] If Indole-d7 elutes 0.1 min earlier than Indole, and a suppression zone (e.g., a sharp lipid peak) exists exactly at that 0.1 min gap, the IS will be suppressed while the analyte is not (or vice versa).
-
Solution: Flatten the gradient slope at the elution point to ensure they co-elute as closely as possible, or switch to a C13-labeled IS (Indole-13C) if available, as C13 does not shift RT.
Q2: I switched to APCI (Atmospheric Pressure Chemical Ionization) and the suppression decreased. Why? A: APCI is a gas-phase ionization technique, whereas ESI is liquid-phase. APCI is generally less susceptible to matrix effects because the solvent/matrix is evaporated before ionization occurs. If your sensitivity allows, APCI is often superior for hydrophobic molecules like Indole in dirty matrices.
Q3: Can I just dilute the sample to stop suppression? A: Yes, Dilute-and-Shoot is a valid strategy if your sensitivity limits (LLOQ) allow it. Diluting 1:5 or 1:10 with water/methanol reduces the matrix load linearly, but ion suppression often decreases exponentially. If you can still see Indole-d7 clearly after dilution, this is the simplest fix.
References
-
US FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry.[1] Section on Matrix Effects.[1][2][3][6][7][8]
-
Joshi, V., et al. (2022).[9] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.[9][10][11] Metabolites.[12][13] (Describes APCI usage and Indole-d7 transitions).
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal paper on Phospholipid removal).
-
Restek Corporation. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression.[14][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actapharmsci.com [actapharmsci.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
Indole-d7 Stability & Integrity: A Technical Support Guide
Welcome to the Technical Support Center for Indole-d7. This guide is designed for researchers, scientists, and drug development professionals who rely on the analytical precision of deuterated standards. Here, we address common challenges and questions regarding the storage, handling, and stability of Indole-d7 to ensure the integrity of your experimental results. Our approach is rooted in explaining the fundamental chemistry of indole compounds to empower you with the knowledge to proactively prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid Indole-d7?
For maximal long-term stability, solid Indole-d7 should be stored at -20°C or colder , protected from light and moisture.[1] The vial should be tightly sealed and stored in a desiccator if possible.
Causality Insight: Indole and its derivatives are susceptible to degradation from three primary environmental factors: light, oxygen, and heat.
-
Light: The indole ring is a chromophore that can absorb UV light, leading to photo-oxidation and the formation of radical species.[2][3] This can initiate polymerization or the formation of degradation products like indoxyl and isatin.[4][5]
-
Oxygen: Atmospheric oxygen can directly oxidize the indole ring, especially at the electron-rich C2-C3 double bond. This process is often accelerated by light and trace metal impurities.
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including oxidation and potential decomposition pathways.[6] Storing at -20°C or -80°C significantly slows these degradation kinetics.[1][7]
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
Methanol and DMSO are common solvents for preparing Indole-d7 stock solutions.[8] A publication on LC-MS/MS analysis of indole successfully used methanol to prepare a 1 mg/mL stock solution.[8] Regardless of the solvent, the key is to use a high-purity, anhydrous grade to minimize contaminants that could catalyze degradation.
Storage of Solutions:
Self-Validating Protocol: Always prepare stock solutions in amber vials to protect from light.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen into the main stock each time it is used.
Q3: What are the visual or analytical signs that my Indole-d7 has degraded?
-
Visual Cues: A noticeable change in the color of the solid material, often to a pink, reddish, or brownish hue, is a strong indicator of oxidation and polymerization.[10]
-
Analytical Cues (LC-MS/GC-MS): The most reliable sign of degradation is the appearance of unexpected peaks in your chromatogram. You may observe a corresponding decrease in the peak area of the primary Indole-d7 peak over time. Common degradation products include oxindole, isatin, and dihydroxyindole.[4][5]
Troubleshooting Guide: Experimental Issues
Problem: My freshly prepared Indole-d7 standard shows multiple impurity peaks in the initial analysis.
This is a common issue that can often be traced back to the preparation process or the quality of the reagents used.
Answer & Troubleshooting Steps:
-
Assess Solvent Purity: Are you using a fresh, high-purity (e.g., LC-MS grade) solvent? Older solvents can absorb atmospheric water or contain peroxides (especially ethers like THF), which can degrade the analyte.
-
Action: Open a new bottle of high-purity solvent and re-prepare the solution.
-
-
Evaluate Preparation Environment: Did you prepare the solution under bright, ambient light?
-
Causality: Indole is known to be light-sensitive.[11] Photodegradation can occur rapidly in solution upon exposure to UV or even strong laboratory lighting, leading to the formation of radical intermediates.[3][12]
-
Action: Prepare solutions under yellow light or in a dimly lit area. Use amber glassware and immediately wrap the vial in foil after preparation.
-
-
Consider the Source Vial: Has the solid Indole-d7 been stored correctly?
-
Action: Review the storage history of the compound. If it was not consistently stored at low temperatures and protected from light, the solid itself may have degraded. If degradation is suspected, a purity re-analysis is necessary (see Protocol section).
-
Problem: The peak area of my Indole-d7 standard is inconsistent and seems to decrease with each injection from the same vial.
This suggests instability in the solution, either in the vial or within the autosampler.
Answer & Troubleshooting Steps:
-
Check Autosampler Conditions: Is your autosampler temperature-controlled?
-
Causality: Leaving the vial at room temperature in the autosampler for an extended period can accelerate degradation.
-
Action: Set the autosampler temperature to a cool setting, such as 4-10°C, to maintain the short-term stability of the solution.
-
-
Investigate Solvent Evaporation: Are you using a volatile solvent like methanol in a vial that is not properly sealed?
-
Causality: Evaporation of the solvent will concentrate the analyte, paradoxically leading to an increase in peak area over time. However, if the cap is loose, it can also facilitate oxidation. More commonly, inconsistent sealing (e.g., reusing septa) can lead to variable evaporation and erratic results.
-
Action: Use high-quality vials with new, tightly sealed caps for every analytical run.
-
-
Consider Adsorption: Is it possible the analyte is adsorbing to the vial surface?
-
Causality: While less common for indole, highly pure compounds in very dilute solutions can sometimes adsorb to glass or plastic surfaces.
-
Action: Consider using silanized glass vials or polypropylene vials if adsorption is suspected.
-
Data & Diagrams
Table 1: Recommended Storage Conditions for Indole-d7
| Form | Condition | Temperature | Duration | Rationale & Key Considerations |
| Solid | Long-Term | -20°C to -80°C | > 3 Years[13] | Minimizes all degradation pathways. Protect from light.[1] Re-analyze purity after 3 years.[13] |
| Solution | Short-Term | -20°C | Up to 1 Month[7][9] | Suitable for working stocks. Avoid repeated freeze-thaw cycles. |
| Solution | Long-Term | -80°C | Up to 6 Months[7][9] | Optimal for archival stock solutions. Aliquot into single-use vials. |
| In Autosampler | During Analysis | 4°C to 10°C | < 48 hours | Prevents rapid degradation during an analytical sequence. |
Diagram 1: Indole-d7 Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing the root cause of Indole-d7 degradation.
Caption: A decision tree to troubleshoot Indole-d7 degradation issues.
Diagram 2: Recommended Workflow for Handling Indole-d7
This workflow outlines the best practices from receiving the compound to its final use in an experiment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photogeneration of free radicals from eumelanogenic intermediates and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
